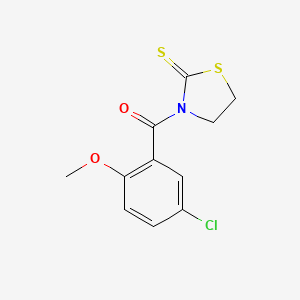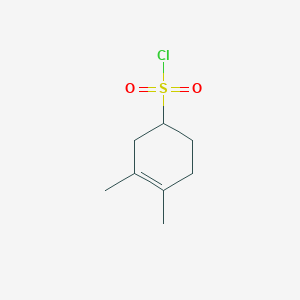
3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₃ClO₂S and a molecular weight of 208.71 g/mol . This compound is a sulfonyl chloride derivative, which is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
The preparation of 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride typically involves the sulfonylation of 3,4-dimethylcyclohex-3-ene. The synthetic route generally includes the reaction of 3,4-dimethylcyclohex-3-ene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a reactant to form carbon-carbon bonds.
Common reagents used in these reactions include bases, nucleophiles, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the development of new chemical reactions.
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions .
Comparison with Similar Compounds
Similar compounds to 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride include other sulfonyl chlorides and cyclohexene derivatives. For example:
6-{[ethyl(methyl)amino]methyl}-3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride: This compound has a similar structure but includes an additional ethyl(methyl)amino group.
3,4-dimethyl-1-cyclohex-3-enesulfonamide: This compound is a sulfonamide derivative of 3,4-dimethylcyclohex-3-ene.
The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry.
Properties
Molecular Formula |
C8H13ClO2S |
|---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h8H,3-5H2,1-2H3 |
InChI Key |
XPALHSKSKCJRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(CC1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13243285.png)
![[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13243291.png)
![5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13243294.png)
![4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13243300.png)
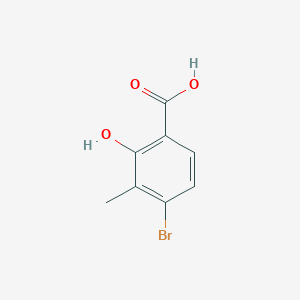
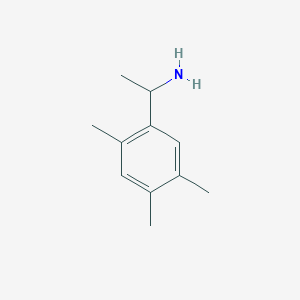
![N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13243309.png)
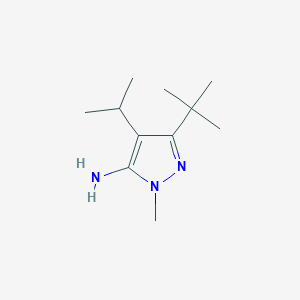
![1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol](/img/structure/B13243321.png)
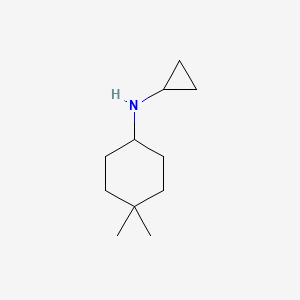

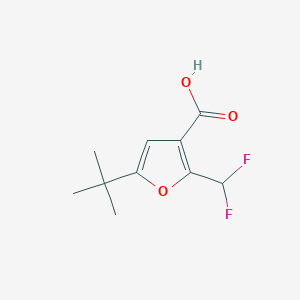
![N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine](/img/structure/B13243354.png)
